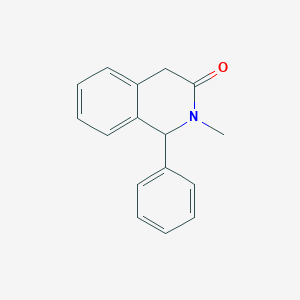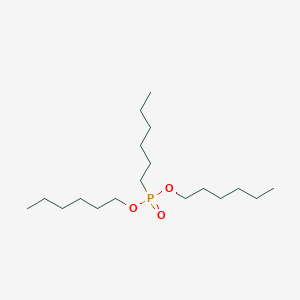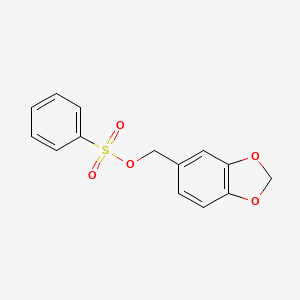
4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxaborepine ring system, which is a fused ring structure containing both oxygen and boron atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzoxaborepine Ring: : The initial step involves the formation of the benzoxaborepine ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as an anthranilic acid derivative, in the presence of a boron-containing reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as toluene or xylene, with a catalyst like triethylamine .
-
Introduction of Functional Groups: : Once the benzoxaborepine ring is formed, various functional groups can be introduced through subsequent reactions. For example, the amino group can be introduced through a nucleophilic substitution reaction using an amine reagent, while the hydroxy and carboxylic acid groups can be introduced through oxidation and carboxylation reactions, respectively .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically involves optimizing the reaction conditions to improve yield and purity, as well as developing efficient purification methods to isolate the desired product. Common techniques used in industrial production include continuous flow reactors, high-pressure reactors, and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: The carbonyl group can be reduced to form an alcohol, while the amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and amines . These derivatives can have different chemical and physical properties, making them useful for various applications in research and industry .
Aplicaciones Científicas De Investigación
4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in disease processes, or it may activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
4-Amino-1-hydroxy-3-oxo-1,3,4,5-tetrahydro-2,1-benzoxaborepine-4-carboxylic acid can be compared with other similar compounds, such as:
Quinolones: These compounds have a similar heterocyclic structure and are known for their antimicrobial properties.
Indoles: These compounds also have a fused ring structure and are studied for their biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and boron atoms, which give it distinct chemical and physical properties .
Propiedades
Número CAS |
17604-92-1 |
|---|---|
Fórmula molecular |
C10H10BNO5 |
Peso molecular |
235.00 g/mol |
Nombre IUPAC |
4-amino-1-hydroxy-3-oxo-5H-2,1-benzoxaborepine-4-carboxylic acid |
InChI |
InChI=1S/C10H10BNO5/c12-10(8(13)14)5-6-3-1-2-4-7(6)11(16)17-9(10)15/h1-4,16H,5,12H2,(H,13,14) |
Clave InChI |
OFWYJAXKNCYRDY-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2CC(C(=O)O1)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
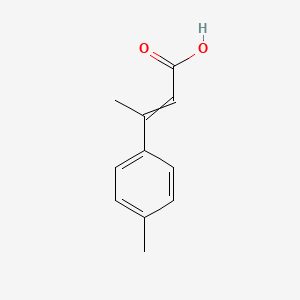
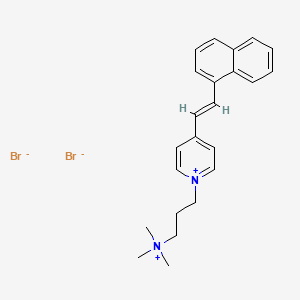
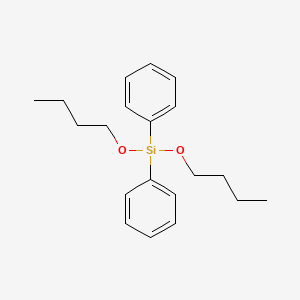


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
